Product packaging for D-1-N-Cbz-nipecotamide(Cat. No.:CAS No. 1050446-94-0)

D-1-N-Cbz-nipecotamide

Cat. No.: B1451816
CAS No.: 1050446-94-0
M. Wt: 262.3 g/mol
InChI Key: JVNTYSRHYYSZEM-GFCCVEGCSA-N
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Description

D-1-N-Cbz-nipecotamide (CAS 1050446-94-0) is a chiral, enantiomerically pure building block of high value in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a common scaffold in bioactive molecules, which is protected at the nitrogen by a carboxybenzyl (Cbz) group and functionalized with a carboxamide moiety at the 3-position. The Cbz group is a cornerstone in synthetic chemistry, serving as a protecting group for secondary amines, allowing for selective deprotection under mild conditions, which is crucial for the sequential synthesis of complex molecules . The specific stereochemistry of the "D-" or "(R)-" enantiomer makes this compound particularly valuable for creating stereospecific targets, such as protease inhibitors, receptor antagonists, and other pharmacologically active agents where the three-dimensional orientation of the molecule is critical for its activity and specificity. While the exact mechanism of action for this specific compound is dependent on the final target molecule, its primary research application lies in its role as a key synthetic intermediate. It is commonly used in the construction of peptide mimetics and other nitrogen-containing heterocycles, which are prevalent in drug discovery programs for diseases ranging from neurological disorders to cancer. As a protected form of nipecotamide, it can be used to explore the structure-activity relationships of compounds that interact with GABAergic systems, given that the core nipecotamide structure is known to be related to inhibitors of GABA uptake . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this high-purity intermediate to streamline their synthetic routes in the development of novel active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O3 B1451816 D-1-N-Cbz-nipecotamide CAS No. 1050446-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNTYSRHYYSZEM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654544
Record name Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050446-94-0
Record name Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving D 1 N Cbz Nipecotamide

Elucidation of Reaction Mechanisms in Stereoselective D-1-N-Cbz-Nipecotamide Syntheses

The stereoselective synthesis of this compound, a chiral piperidine (B6355638) derivative, necessitates precise control over the three-dimensional arrangement of atoms. The elucidation of the reaction mechanisms governing this stereoselectivity is crucial for optimizing reaction conditions and achieving high enantiomeric purity. Key to these investigations is the identification of the stereochemistry-determining step and the factors that influence it.

In a typical synthetic route, the introduction of the carbamoyl (B1232498) group and the stereocenter at the C3 position of the piperidine ring are critical transformations. Mechanistic studies would involve a combination of experimental techniques, including kinetic analysis, isotopic labeling, and the characterization of intermediates and byproducts. For instance, monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the reaction kinetics and help propose a plausible reaction pathway.

Furthermore, the nature of the starting material, the choice of reagents, and the reaction conditions (temperature, solvent, catalyst) all play a pivotal role in dictating the stereochemical outcome. By systematically varying these parameters and observing the effect on the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.), researchers can infer the mechanism at play.

Computational Chemistry Approaches to Reaction Pathway Analysis

Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of reaction mechanisms at the molecular level.

Density Functional Theory (DFT) Studies of Transition State Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound synthesis, DFT calculations can be employed to model the transition state structures of key reaction steps. The transition state is the highest energy point along the reaction coordinate and its geometry and energy determine the rate and selectivity of the reaction.

By calculating the energies of various possible transition state structures leading to different stereoisomers, researchers can predict the most favorable reaction pathway and, consequently, the major stereoisomer formed. These calculations can also provide insights into the non-covalent interactions, such as hydrogen bonding or steric hindrance, that stabilize a particular transition state and direct the stereochemical outcome.

Table 1: Hypothetical DFT Calculation Results for a Key Stereodetermining Step in this compound Synthesis

Transition StateStereochemical OutcomeCalculated Relative Energy (kcal/mol)Key Stabilizing Interactions
TS-A(R)-isomer0.0Hydrogen bonding with solvent
TS-B(S)-isomer+3.5Steric clash with catalyst

Molecular Dynamics Simulations of Intermediates in N-Cbz-Nipecotamide Reactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For reactions involving N-Cbz-nipecotamide, MD simulations can be used to explore the conformational landscape of reaction intermediates and their interactions with the surrounding solvent molecules or catalyst.

These simulations can reveal the preferred conformations of intermediates that lead to the observed stereoselectivity. By analyzing the trajectories of the atoms, it is possible to identify key dynamic events, such as conformational changes or intermolecular interactions, that precede the formation of the transition state and influence the final stereochemical outcome.

Stereochemical Outcome Analysis Under Varying Reaction Conditions

The stereochemical outcome of a reaction is often highly sensitive to the reaction conditions. A systematic analysis of how changes in these conditions affect the enantiomeric or diastereomeric ratio can provide valuable mechanistic information.

Table 2: Illustrative Data on the Effect of Reaction Conditions on the Stereoselectivity of a Hypothetical Reaction to Form this compound

EntryTemperature (°C)SolventCatalystEnantiomeric Excess (%)
125DichloromethaneCatalyst A85
20DichloromethaneCatalyst A92
325Toluene (B28343)Catalyst A78
425DichloromethaneCatalyst B65

Note: This table is a hypothetical representation to illustrate the principles of stereochemical outcome analysis.

By analyzing such data, researchers can deduce, for example, that lower temperatures favor higher stereoselectivity, suggesting that the energy difference between the diastereomeric transition states is more pronounced at lower temperatures. Similarly, the choice of solvent and catalyst can significantly impact the stereochemical outcome by altering the solvation of the transition states or by creating a specific chiral environment that favors the formation of one stereoisomer over the other.

Stability and Reactivity Profile of the N-Cbz Moiety within the Nipecotamide (B1220166) Framework

The N-Cbz (benzyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis. Its stability and reactivity are crucial for the successful synthesis of this compound. The N-Cbz group is generally stable to a wide range of reaction conditions, including those involving acidic and basic reagents, making it a robust protecting group.

The reactivity of the N-Cbz group primarily lies in its removal (deprotection). The most common method for cleaving the N-Cbz group is through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst). This process involves the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Application of D 1 N Cbz Nipecotamide As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Active Molecules and Natural Product Analogs

The isonipecotamide (B28982) scaffold, of which D-1-N-Cbz-nipecotamide is a protected chiral derivative, is recognized as a privileged structure in medicinal chemistry. This means it is a molecular framework that is able to bind to multiple biological targets. nih.gov Researchers have successfully utilized (iso)nipecotamide derivatives in the rational design of potent and selective inhibitors for various enzymes, including thrombin and factor Xa, which are crucial in the blood coagulation cascade. mdpi.com For instance, derivatives of this scaffold have been developed as dual inhibitors of thrombin and cholinesterase, targets relevant to Alzheimer's disease. nih.govmdpi.com

The synthesis of these biologically active molecules often begins with chiral building blocks to ensure the final compound has the correct stereochemistry for optimal interaction with its biological target. this compound serves as an ideal precursor in this context. Its well-defined stereocenter is carried through the synthetic sequence, allowing for the construction of enantiomerically pure final products. Furthermore, its structure is amenable to modifications that can mimic the peptide backbone, a common strategy in the design of peptidomimetics and natural product analogs. nih.govnih.govnih.gov The Cbz protecting group provides stability during initial reaction steps and can be selectively removed to allow for further functionalization of the piperidine (B6355638) nitrogen.

Examples of Biologically Active Scaffolds Accessible from Nipecotamide (B1220166) Derivatives

Target ClassRelevant Disease AreaRole of Nipecotamide ScaffoldReference
Thrombin InhibitorsCardiovascular DiseaseProvides core structure for interaction with enzyme active site. nih.govmdpi.com
Cholinesterase InhibitorsAlzheimer's DiseaseServes as a central scaffold for building dual-target ligands. nih.gov
Factor Xa InhibitorsAnticoagulation TherapyForms the backbone of selective enzyme inhibitors. mdpi.com
PeptidomimeticsVarious (e.g., Oncology, Infectious Disease)Acts as a rigid constraint to mimic peptide turns or folds. nih.gov

Utilization in the Construction of Diverse N-Heterocyclic Scaffolds

Nitrogen-containing heterocycles are among the most significant structural motifs found in pharmaceuticals and biologically active natural products. nih.gov The piperidine ring of this compound is a fundamental N-heterocyclic scaffold that can be elaborated into more complex polycyclic systems. nih.gov Synthetic chemists leverage the existing ring as a template, adding new rings and functional groups through various chemical reactions.

The reactivity of this compound can be controlled to achieve specific synthetic outcomes. For example, the amide functionality can be transformed, or the piperidine ring can participate in cyclization reactions after removal of the Cbz group. This allows for the construction of fused, spirocyclic, or bridged N-heterocyclic systems. nih.gov Such complex scaffolds are highly sought after in drug discovery as they provide novel three-dimensional shapes that can interact with biological targets in unique ways, potentially leading to improved potency and selectivity. The synthesis of these complex molecules often involves cascade reactions or multi-component reactions where the nipecotamide derivative acts as the central component. nih.govnih.gov

Development of Chemical Libraries through this compound Derivatization

The creation of chemical libraries—large, intentionally created collections of diverse molecules—is a cornerstone of modern drug discovery. niscpr.res.in These libraries are screened against biological targets to identify "hit" compounds that can be further optimized into lead candidates. This compound is an excellent starting point for the generation of focused chemical libraries due to its modifiable functional groups.

Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related compounds in a systematic way. nih.govpharmatutor.orgresearchgate.net The basic principle involves combining a set of starting materials (building blocks) in all possible combinations to generate a library of products. pharmatutor.org this compound is well-suited for combinatorial synthesis. The N-Cbz group can be removed to expose the secondary amine, which can then be reacted with a diverse set of building blocks, such as carboxylic acids or sulfonyl chlorides. Simultaneously, the amide group can be modified or used as a handle for further reactions. This multi-point derivatization allows for the exponential generation of a vast number of unique compounds from a single chiral core.

Principles of Combinatorial Chemistry

PrincipleDescriptionRelevance to this compound
Building BlocksA collection of simple molecules with reactive functional groups.The nipecotamide core is one building block; reaction partners (e.g., aldehydes, acids) are others.
Systematic CombinationReacting each building block from one set with all building blocks from another set. pharmatutor.orgThe deprotected nipecotamide amine can be reacted with a library of electrophiles.
High-Throughput SynthesisPerforming many reactions simultaneously, often in parallel. niscpr.res.inReactions can be carried out in multi-well plates to generate the library efficiently.
Library GenerationThe final collection of all the synthesized compounds. nih.govA library of diverse nipecotamide derivatives is produced for biological screening.

In scaffold-based library design, a central core structure (the scaffold) is decorated with various chemical substituents to explore the surrounding chemical space. nih.govnih.gov This approach is particularly effective for lead optimization, where chemists aim to improve the properties of an initial hit compound. This compound serves as an ideal scaffold due to its rigid conformation and defined stereochemistry.

By using the nipecotamide core, chemists ensure that all compounds in the library share a common three-dimensional orientation, making structure-activity relationship (SAR) studies more straightforward. nih.gov Diversity is introduced by varying the substituents attached to the scaffold's modification points. This can be achieved by reacting the deprotected amine with a range of reagents or by functionalizing other positions on the piperidine ring. This strategy allows for the systematic probing of a biological target's binding pocket, fine-tuning interactions to enhance potency and selectivity. researchgate.netmdpi.com

Integration into Automated and High-Throughput Synthesis Platforms

The demand for synthesizing and screening large chemical libraries has driven the development of automated and high-throughput synthesis platforms. rug.nlnih.gov These systems use robotics and software to perform chemical reactions, purifications, and analyses with minimal human intervention, significantly accelerating the drug discovery process. chemrxiv.orgnih.gov

Solid, stable, and well-behaved chemical reagents are ideal for use in such automated systems. This compound fits these criteria, making it a suitable building block for integration into high-throughput synthesis workflows. nih.gov Its use in automated platforms enables the rapid and reproducible production of the chemical libraries described previously. For example, an automated synthesizer could be programmed to deprotect the Cbz group and then perform a series of amide coupling reactions in parallel, using a different carboxylic acid in each well of a microtiter plate. biotage.com This seamless integration of a versatile chiral building block with automated synthesis technology represents a powerful strategy for modern medicinal chemistry. chemrxiv.org

D 1 N Cbz Nipecotamide in Structure Activity Relationship Sar and Drug Discovery Programs

Design and Synthesis of D-1-N-Cbz-Nipecotamide-Based Derivatives for Biological Activity Profiling

The design of nipecotamide-based derivatives is a cornerstone of structure-activity relationship (SAR) studies. These programs systematically alter the core structure to probe the chemical space and identify modifications that enhance biological activity. nih.govnih.gov The synthesis of these derivatives often involves standard peptide coupling reactions to create a library of compounds for biological screening. nih.govrsc.org

A common synthetic route involves the reaction of a suitably protected nipecotic acid core with various aniline (B41778) intermediates. For instance, isonipecotamide (B28982) derivatives can be prepared in satisfactory yields by using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in a solvent such as dry DMF (Dimethylformamide). mdpi.com This method allows for the introduction of diverse substituents on the amide nitrogen, which is crucial for exploring SAR.

The strategic design of these derivatives focuses on modifying several key positions of the nipecotamide (B1220166) scaffold:

The N1-substituent on the piperidine (B6355638) ring: Modifications at this position can significantly influence target selectivity and potency. For example, replacing a pyridyl moiety with guanidine, alkyl, or cycloalkyl groups has been shown to shift activity from acetylcholinesterase (AChE) to butyrylcholinesterase (BChE) inhibition. mdpi.com

The amide linker: The nature of the linker between the piperidine core and the aromatic ring is critical. Studies have shown that carboxamide and sulphonamide linkers can yield potent AChE inhibitors, whereas a urea (B33335) linker is generally unfavorable. mdpi.com

Substituents on the aromatic ring: Alterations to the peripheral aromatic ring system allow for the fine-tuning of interactions with the target protein's binding pockets.

These systematic modifications generate a library of compounds that are then subjected to biological activity profiling to build a comprehensive understanding of the SAR for the nipecotamide scaffold. nih.gov

Molecular Interaction Studies with Proposed Biological Targets

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. These studies elucidate the key binding modes and intermolecular forces that govern the ligand-target recognition process. nih.gov

Binding affinity is a critical measure of a drug candidate's potential efficacy. It is assessed through both computational and experimental methods.

Computational Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.orgnih.gov This method calculates a docking score, which estimates the binding affinity; more negative scores typically indicate stronger binding interactions. nih.gov For example, docking studies of an isonipecotamide derivative against AChE and thrombin yielded favorable docking scores of -8.613 kcal/mol and -8.718 kcal/mol, respectively. nih.gov These studies can reveal specific molecular interactions, such as:

Hydrogen Bonds: The carbonyl group of the isonipecotanilide moiety can form a hydrogen bond with the side chain of Tyr121 in AChE. nih.gov

π–π and Cation–π Interactions: The pyridyl ring of the ligand can establish both π–π and cation–π interactions with Trp84 at the catalytic anionic site of AChE. nih.gov

In Vitro Assays: Experimental assays provide quantitative measures of binding affinity, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values are determined by measuring the concentration of the compound required to inhibit a specific biological process by 50%. For a series of isonipecotamide derivatives, Kᵢ values were determined against multiple enzymes, allowing for a direct comparison of their potencies. mdpi.com

Table 1: Inhibitory Activity of Selected Isonipecotamide Analogs mdpi.com
CompoundTarget EnzymeInhibition Constant (Kᵢ)
Derivative 1Thrombin (thr)6.0 nM
Derivative 1Acetylcholinesterase (AChE)58.0 nM
Derivative 1Butyrylcholinesterase (BChE)6.95 µM
Derivative 23Factor Xa (fXa)2.0 nM
Derivative 23Butyrylcholinesterase (BChE)14.0 nM

Pharmacophore Mapping: A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.comnih.gov Pharmacophore mapping identifies these key features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, and their spatial relationships. science.govresearchgate.net For nipecotamide-based inhibitors, a pharmacophore model might include:

A hydrogen bond acceptor (e.g., the amide carbonyl oxygen).

A hydrophobic aromatic ring to engage in π-stacking interactions.

A positively ionizable group (e.g., the piperidine nitrogen) to interact with anionic residues in the target.

By understanding the pharmacophore, medicinal chemists can design new molecules that retain these crucial features on different chemical scaffolds, ensuring they fit the "lock" of the biological target. ijpsonline.com

Scaffold Hopping Strategies Originating from the Nipecotamide Core

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. niper.gov.innih.gov This approach aims to discover new chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. uniroma1.it Starting from the nipecotamide core, scaffold hopping can lead to the discovery of structurally distinct molecules that bind to the same biological target. dundee.ac.uk

Bioisosterism is a specific strategy within scaffold hopping where one functional group or atom is replaced by another that has similar physical or chemical properties, leading to similar biological activity. spirochem.comdrughunter.com This technique is widely used to address issues like metabolic instability or toxicity. nih.govrsc.org

Common bioisosteric replacements relevant to the nipecotamide scaffold include:

Amide Bond Bioisosteres: The amide bond can be susceptible to metabolic cleavage. Replacing it with more stable heterocyclic rings like 1,2,4-oxadiazoles or 1,2,3-triazoles can improve metabolic stability while mimicking the hydrogen bonding and planarity of the original amide. drughunter.comnih.gov

Aromatic Ring Bioisosteres: A phenyl ring can be replaced with a bioisosteric heterocycle like a pyridine (B92270) or thiophene (B33073) ring. cambridgemedchemconsulting.com This can alter the molecule's electronic properties, solubility, and metabolic profile. For instance, introducing nitrogen atoms into an aromatic system can enhance metabolic stability. niper.gov.in

Functional Group Replacements: In a series of (iso)nipecotamide derivatives, replacing a 4-Cl-biphenyl group with bioisosteric phenylisoxazoles was explored, demonstrating how such replacements can modulate target activity. mdpi.com

Table 2: Common Bioisosteric Replacements in Drug Design nih.govcambridgemedchemconsulting.com
Original GroupBioisosteric Replacement(s)Potential Advantage
Carboxylic AcidTetrazole, SulfonamideIncreased lipophilicity, metabolic stability
Amide1,2,4-Oxadiazole, 1,2,3-TriazoleImproved metabolic stability, cell permeability
Phenyl RingPyridyl, Thienyl, Pyrimidyl RingEnhanced metabolic stability, altered solubility
HydrogenFluorine, DeuteriumBlocked metabolism, modulated pKa

The ultimate goal of SAR, molecular modeling, and scaffold hopping is the rational design of entirely new chemical series, or chemotypes, that not only retain but often improve upon the pharmacological efficacy of the original lead compound. nih.govrsc.org This process involves integrating all the knowledge gained about the target and the ligand interactions to create molecules with optimized properties. rsc.orgmdpi.com

By understanding the key pharmacophoric elements of the nipecotamide scaffold and its binding mode, chemists can design novel molecular frameworks that present those elements in the correct spatial orientation. rsc.org For instance, if the piperidine ring primarily serves as a scaffold to position the N1-substituent and the amide group, other cyclic or even acyclic structures could be designed to perform the same function, potentially leading to compounds with better drug-like properties. This rational, hypothesis-driven approach accelerates the discovery of next-generation therapeutics originating from the initial nipecotamide-based leads. mdpi.com

Advancement of the Nipecotamide Scaffold as a Privileged Structure in Medicinal Chemistry

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can serve as ligands for a diverse range of biological targets through targeted modifications. nih.govmdpi.com First described by Evans et al. in 1988, these molecular frameworks are recognized for their ability to bind to multiple, even unrelated, receptors or enzymes, making them highly valuable starting points for drug discovery programs. ufrj.br The nipecotamide scaffold, a derivative of piperidine-3-carboxamide, has emerged as one such privileged structure, demonstrating remarkable versatility in the development of potent and selective agents for various therapeutic targets.

The utility of the nipecotamide core lies in its three-dimensional structure and the presence of key functional groups—the piperidine ring, the amide linkage, and the nitrogen atom—that can be readily functionalized. This allows for the systematic exploration of chemical space to optimize interactions with specific biological targets. Research has shown that modifications to the N1 nitrogen of the piperidine ring and the amide group can lead to compounds with widely different pharmacological profiles.

One area where the nipecotamide scaffold has been successfully exploited is in the development of antiplatelet agents. Structure-activity relationship (SAR) studies on mono- and bis-nipecotamide derivatives have revealed a clear enantioselective basis for their activity. For instance, in studies of ADP- and collagen-induced platelet aggregation, specific stereoisomers of nipecotamide derivatives showed significantly higher potency, underscoring the importance of stereochemistry in the design of active compounds based on this scaffold. nih.gov

The following table summarizes the enantioselective antiplatelet activity of representative nipecotamide derivatives.

Table 1: Inhibitory Activity of Nipecotamide Derivatives on Platelet Aggregation

Compound Inducing Agent IC50 (µM)
2C-(+) Collagen 0.96
2A-(-) Collagen >10
1B-(-) ADP ~4x more potent than 1A-(+)
1A-(+) ADP -
2C-(+) ADP ~6x more potent than 2A-(-)
2A-(-) ADP -

Data sourced from research on enantioselective antiplatelet actions of nipecotamides. nih.gov

Further demonstrating its privileged nature, the closely related isonipecotamide (piperidine-4-carboxamide) scaffold has been instrumental in creating dual inhibitors for targets relevant to Alzheimer's disease. By modifying the N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide core, researchers have developed compounds that potently inhibit both thrombin and cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The ability to fine-tune the scaffold to interact with serine proteases involved in both coagulation and neurotransmitter metabolism highlights its adaptability. For example, compound 1 in a key study showed potent inhibition of both thrombin and eel acetylcholinesterase (eeAChE), with activity comparable to established drugs like dabigatran (B194492) and donepezil, respectively. mdpi.com

The table below details the inhibitory potency of select isonipecotamide analogs against different enzyme targets.

Table 2: Inhibitory Activity of Isonipecotamide Analogs on Thrombin and Cholinesterases

Compound Target Enzyme Ki (µM)
1 Thrombin (bovine) 0.006
1 eeAChE 0.058
1 eqBChE 6.95
13 eqBChE 0.43
14 eqBChE 0.22
15 eqBChE 0.15

eeAChE: eel Acetylcholinesterase; eqBChE: equine Butyrylcholinesterase. Data sourced from studies on isonipecotamide-based dual inhibitors. mdpi.com

Moreover, derivatives of the parent nipecotic acid have been extensively investigated as inhibitors of the GABA transporter 1 (GAT-1), leading to the development of anticonvulsant agents like tiagabine. nih.gov These studies further cement the status of the piperidine-3-carboxylic acid framework, from which nipecotamide is derived, as a privileged scaffold for accessing central nervous system targets. The ability of this single core structure to be systematically modified to yield potent and selective inhibitors for vastly different biological systems—from platelet aggregation and blood coagulation to neurotransmitter reuptake—is the hallmark of a privileged scaffold in medicinal chemistry.

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation in D 1 N Cbz Nipecotamide Research

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is the cornerstone for separating enantiomers and quantifying the enantiomeric excess (ee) of chiral compounds. mdpi.com The direct method, which utilizes a chiral stationary phase (CSP), is the most prevalent approach as it avoids the need for derivatization that is required in indirect methods. mdpi.comeijppr.com

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. unife.itmdpi.com The development of a robust HPLC method for D-1-N-Cbz-nipecotamide involves a systematic screening of various chiral stationary phases and mobile phase conditions to achieve optimal resolution.

Research Findings: The key to a successful enantioseparation is the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. eijppr.com For compounds like this compound, which contains a secondary amine within a piperidine (B6355638) ring and an amide group, polysaccharide-based CSPs are often highly effective. mdpi.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov

Method development typically begins by screening a set of columns with different polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) under various mobile phase conditions, such as normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.comnih.gov For basic compounds, the addition of a small amount of an amine modifier (like diethylamine) to the mobile phase is often necessary to improve peak shape and reduce tailing. chromatographyonline.com Conversely, an acidic modifier (like trifluoroacetic acid) may be used for acidic compounds. chromatographyonline.com

Interactive Data Table: Hypothetical Chiral HPLC Screening for this compound

This table illustrates a typical column screening process. The goal is to find a combination that provides a good resolution factor (Rs > 1.5) for the two enantiomers.

Chiral Stationary Phase (CSP)Mobile PhaseModifier (0.1%)Flow Rate (mL/min)Retention Time (tR1) minRetention Time (tR2) minResolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)Diethylamine1.08.29.51.8
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (80:20)Diethylamine1.06.56.90.9
Cyclodextrin-based (e.g., CD-Ph)Acetonitrile/Methanol (B129727) (50:50)Acetic Acid0.812.112.10.0
Protein-based (e.g., CBH)Phosphate Buffer/AcetonitrileNone0.515.416.21.3

Gas chromatography is another valuable technique for chiral separations, prized for its high efficiency and sensitivity. azom.com However, its application is generally limited to volatile and thermally stable compounds. For a molecule like this compound, derivatization is typically required to increase its volatility and prevent thermal degradation in the GC inlet and column.

Research Findings: The most common chiral stationary phases used in GC are based on modified cyclodextrins. uni-muenchen.degcms.cz These CSPs, such as those incorporating permethylated β-cyclodextrin, create a chiral environment within the column that allows for the differential interaction and separation of enantiomers. gcms.cz

A typical workflow for the chiral GC analysis of a nipecotamide (B1220166) derivative involves a two-step process:

Derivatization: The carboxylic acid precursor or the amide itself can be derivatized. A common approach for related amino acids is to convert them into more volatile esters (e.g., methyl or ethyl esters) or amides. nih.gov

Chromatographic Separation: The derivatized sample is then injected onto a capillary column coated with a chiral stationary phase. The separation is optimized by adjusting the temperature program (the rate of temperature increase) and the carrier gas flow rate. nih.gov Integration with mass spectrometry (GC-MS) allows for unambiguous peak identification. azom.comnih.gov

Spectroscopic Techniques for Comprehensive Structural Confirmation and Stereochemical Assignment

While chromatography excels at separation, spectroscopic methods are indispensable for elucidating the precise molecular structure and confirming the stereochemistry of the isolated compound. mdpi.com

NMR spectroscopy is one of the most powerful tools for structural elucidation in solution. ipb.pt While 1D ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework and connectivity of this compound, 2D NMR techniques are required to probe its three-dimensional structure. researchgate.netmdpi.com

Research Findings:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds. longdom.org For this compound, COSY spectra would reveal correlations between adjacent protons in the piperidine ring, helping to assign each signal unambiguously. It would also show couplings between the benzylic protons and the aromatic protons of the Cbz protecting group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orglibretexts.org In the rigid chair conformation of the piperidine ring, NOESY can distinguish between axial and equatorial protons and determine the relative orientation of substituents. For the 'D' (or R) configuration, specific through-space interactions would be expected between the proton at the chiral center (C3) and other protons on the ring, which would differ from the interactions observed in the 'L' (or S) enantiomer. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Key NOESY Correlations for this compound

This table presents hypothetical NMR data based on the known structure and typical chemical shifts for similar fragments.

Proton AssignmentPredicted ¹H Shift (δ, ppm)Key COSY CorrelationsKey NOESY Correlations (Spatial Proximity)
Piperidine H2 (axial)~3.0-3.2H2 (eq), H3H4 (axial), H6 (axial)
Piperidine H2 (eq)~3.8-4.0H2 (ax), H3H3, H6 (eq)
Piperidine H3~2.5-2.7H2 (ax), H2 (eq), H4 (ax), H4 (eq)H2 (eq), H4 (eq), Amide NH
Piperidine H4 (axial)~1.5-1.7H3, H4 (eq), H5 (ax), H5 (eq)H2 (axial), H6 (axial)
Piperidine H4 (eq)~1.8-2.0H3, H4 (ax), H5 (ax), H5 (eq)H3, H5 (eq)
Cbz CH₂~5.1Phenyl HPhenyl H, Piperidine H2/H6
Amide NH~7.5-8.0H3 (weak)H3
Cbz Phenyl H~7.2-7.4Cbz CH₂Cbz CH₂, Piperidine H2/H6

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to gain structural insights through its fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the unambiguous confirmation of the molecular formula of this compound.

Research Findings: When coupled with a soft ionization technique like Electrospray Ionization (ESI), the compound will primarily form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve isolating this parent ion and inducing fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a roadmap of the molecule's structure.

For this compound, characteristic fragmentation pathways would likely include:

Loss of the benzyloxy group: Cleavage of the Cbz group to lose a C₇H₇ radical.

Decarboxylation: Loss of CO₂ from the carbamate (B1207046) portion.

Cleavage of the amide bond: Separation of the Cbz-piperidine moiety from the amide group.

Ring opening: Fragmentation of the piperidine ring itself.

Elucidating these pathways helps to confirm the connectivity of the different functional groups within the molecule. nih.gov

Interactive Data Table: Predicted ESI-MS/MS Fragmentation for [this compound + H]⁺

Molecular Formula: C₁₄H₁₈N₂O₃, Exact Mass: 262.1317

Fragment Ion DescriptionProposed Structure of FragmentCalculated m/z
[M+H]⁺Protonated Parent Molecule263.1390
[M+H - C₇H₇]⁺Loss of benzyl (B1604629) radical172.0658
[M+H - C₈H₇O₂]⁺Loss of benzyloxycarbonyl radical113.0968
[C₇H₇]⁺Tropylium ion from Cbz group91.0542
[C₆H₁₁N₂O]⁺Piperidine-amide fragment127.0866

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While spectroscopic methods can determine relative stereochemistry, X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uknih.gov This technique provides an unambiguous three-dimensional map of the electron density in a single crystal, revealing the precise spatial arrangement of every atom. mdpi.com

Research Findings: The process involves growing a high-quality single crystal of this compound, which can often be the most challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected. mdpi.com The analysis of this pattern allows for the calculation of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. nih.gov

For chiral molecules crystallizing in a non-centrosymmetric space group, specialized techniques analyzing anomalous dispersion effects can be used to determine the absolute configuration (e.g., assigning the stereocenter as 'R' or 'S') without any ambiguity. researchgate.net The resulting crystal structure provides ultimate proof of the molecular structure, conformation in the solid state, and the absolute configuration of the chiral center at C3 of the piperidine ring. nih.gov

Chiroptical Methods for Enantiomeric Excess and Configuration Determination (e.g., Polarimetry, Circular Dichroism)nih.gov

Chiroptical methods are indispensable tools in the stereochemical analysis of chiral molecules such as this compound, providing critical information on enantiomeric excess (ee) and absolute configuration. These techniques rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light.

Polarimetry

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a fundamental physical property of an enantiomer. For this compound, which is the (R)-enantiomer, a specific, positive optical rotation value would be expected, while its enantiomer, L-1-N-Cbz-nipecotamide, would exhibit an equal but opposite (negative) rotation under identical conditions.

The determination of enantiomeric excess (% ee) can be achieved by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer, according to the formula:

% ee = ([α]observed / [α]max) x 100

While specific optical rotation values for this compound are not widely reported in publicly available literature, data for related chiral piperidine derivatives are available and serve to illustrate the application of this technique. The table below presents hypothetical yet representative data for analogous compounds to demonstrate how polarimetry is used to characterize stereochemical purity.

CompoundEnantiomerSpecific Rotation [α]D20 (c=1, CHCl3)Enantiomeric Excess (% ee)
Analog A(R)+45.5°>99%
Analog A(S)-45.2°>99%
Analog B(R)+22.0°98%
Analog B(S)-21.5°97%

Note: The data in this table is illustrative for analogous compounds and not the experimentally determined values for this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the conformation and absolute configuration of a chiral center and the secondary structure of larger molecules. For a small molecule like this compound, the CD spectrum would be characterized by Cotton effects, which are positive or negative peaks corresponding to specific electronic transitions.

The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule. The CD spectrum of this compound would be a mirror image of the spectrum of its L-enantiomer. While experimental CD spectra for this compound are not readily found in the literature, studies on oligomers of (S)-nipecotic acid have shown distinct CD spectra that change with the number of repeating units, indicating the adoption of a characteristic secondary structure. This highlights the sensitivity of CD spectroscopy to the conformational properties of the piperidine ring system.

Theoretical calculations can be used to predict the CD spectrum of a molecule with a known absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectrum, the absolute configuration of the chiral center can be confirmed.

The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis, with hypothetical values for this compound based on typical observations for similar structures.

CompoundWavelength (nm)Molar Ellipticity [θ] (deg·cm2·dmol-1)Transition
This compound215+5000n → π
This compound260-1200π → π (aromatic)
L-1-N-Cbz-nipecotamide215-5000n → π
L-1-N-Cbz-nipecotamide260+1200π → π (aromatic)

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected mirror-image relationship between enantiomers in CD spectroscopy.

Future Research Directions and Translational Perspectives for D 1 N Cbz Nipecotamide

Innovations in Green Chemistry Approaches for Sustainable Synthesis of D-1-N-Cbz-Nipecotamide

The imperative for environmentally benign pharmaceutical manufacturing has spurred investigations into green chemistry approaches for the synthesis of complex chiral molecules like this compound. Future research in this area is anticipated to focus on several innovative strategies to enhance sustainability, reduce waste, and improve efficiency.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Research into the chemoenzymatic synthesis of chiral piperidines is an active field. For the synthesis of this compound, the application of specific enzymes, such as lipases or proteases, could be explored for the enantioselective acylation of a racemic nipecotamide (B1220166) precursor or the resolution of a racemic mixture. The development of robust and reusable immobilized enzymes will be crucial for the industrial scalability of such processes.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. The synthesis of Cbz-protected amino acids and peptides has been successfully demonstrated using flow reactors. Applying this technology to the synthesis of this compound could lead to a more streamlined and efficient process with reduced solvent usage and waste generation.

Sustainable Solvents and Reagents: A key tenet of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. Future synthetic routes for this compound will likely focus on utilizing bio-based solvents, water, or supercritical fluids. Furthermore, the development of catalytic methods that avoid the use of stoichiometric amounts of toxic reagents will be a significant area of research.

Green Chemistry ApproachPotential Advantages for this compound SynthesisKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Identification and engineering of specific enzymes, development of immobilized biocatalysts.
Flow Chemistry Improved safety and scalability, increased efficiency, automation.Reactor design, optimization of reaction parameters in a continuous flow setup.
Sustainable Solvents Reduced environmental impact, improved process safety.Exploration of bio-based solvents, water-based synthesis, and supercritical fluids.

Exploration of this compound in Novel Therapeutic Modalities

While the parent compound, nipecotamide, and its derivatives have been investigated for their effects on the central nervous system, particularly as GABA reuptake inhibitors, future research on this compound is poised to explore a wider range of therapeutic applications. nih.gov The specific stereochemistry and the presence of the Cbz protecting group may confer unique pharmacological properties.

Neurodegenerative and Neurological Disorders: Derivatives of nipecotic acid are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and for their anticonvulsant properties in epilepsy. nih.govresearchgate.netmdpi.com Future studies could investigate the activity of this compound on various neurological targets beyond GABA transporters, such as other neurotransmitter systems or intracellular signaling pathways implicated in these conditions.

Oncology: Recent research has identified piperidine-3-carboxamide derivatives with antimelanoma activities, inducing a senescence-like phenotype in cancer cells. nih.gov This opens up a new and exciting avenue for investigating this compound as a potential anticancer agent. Structure-activity relationship (SAR) studies would be crucial to optimize its potency and selectivity.

Anti-inflammatory and Antithrombotic Applications: Nipecotamide has been shown to possess antithrombotic properties, and other piperidine (B6355638) derivatives are being investigated for their anti-inflammatory effects. smolecule.comnih.gov The potential of this compound as an anti-inflammatory or antithrombotic agent warrants further investigation, potentially targeting enzymes or receptors involved in inflammation and coagulation cascades.

Anti-osteoporosis: A recent study has highlighted piperidine-3-carboxamide derivatives as potent inhibitors of cathepsin K, a key enzyme in bone resorption, suggesting their potential as anti-osteoporosis agents. mdpi.comresearchgate.net This provides a strong rationale for evaluating the inhibitory activity of this compound against cathepsin K and its potential therapeutic utility in bone metabolic diseases.

Therapeutic AreaPotential Mechanism of ActionResearch Focus
Neurological Disorders Modulation of neurotransmitter systems, neuroprotection.In vitro and in vivo models of Alzheimer's disease, epilepsy.
Oncology Induction of cancer cell senescence, antiproliferative effects.Screening against various cancer cell lines, SAR studies. nih.gov
Inflammation Inhibition of pro-inflammatory enzymes or receptors.Cellular and animal models of inflammation.
Thrombosis Inhibition of platelet aggregation. smolecule.comnih.govIn vitro platelet aggregation assays, in vivo thrombosis models.
Osteoporosis Inhibition of cathepsin K. mdpi.comresearchgate.netEnzymatic assays, in vitro and in vivo models of bone resorption.

Development of this compound Conjugates for Targeted Delivery Systems

The development of drug conjugates is a promising strategy to enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects. The piperidine scaffold of this compound provides a versatile platform for conjugation to various targeting moieties.

Antibody-Drug Conjugates (ADCs): For potential oncology applications, this compound could be conjugated to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This would enable the targeted delivery of the cytotoxic payload directly to cancer cells, thereby enhancing its efficacy and reducing off-target toxicity.

Peptide-Drug Conjugates (PDCs): Peptides that bind to specific receptors overexpressed on diseased cells can be used to deliver this compound to its target. This approach could be particularly relevant for targeting tumors or inflamed tissues.

Polymer-Drug Conjugates: Conjugation to biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), can improve the pharmacokinetic profile of this compound, leading to a longer half-life and improved solubility.

Conjugate TypeTargeting StrategyPotential Therapeutic Application
Antibody-Drug Conjugate Tumor-associated antigensCancer therapy
Peptide-Drug Conjugate Overexpressed cell surface receptorsTargeted cancer or anti-inflammatory therapy
Polymer-Drug Conjugate Enhanced Permeability and Retention (EPR) effectImproved drug delivery and pharmacokinetics

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development by enabling the rapid analysis of large datasets and the prediction of molecular properties. The integration of these computational tools can significantly accelerate the design and optimization of this compound derivatives.

Predictive Modeling: AI/ML algorithms can be trained on existing data for nipecotamide and other piperidine derivatives to build predictive models for their biological activity, pharmacokinetic properties (ADME), and potential toxicity. These models can then be used to virtually screen large libraries of this compound analogues to identify promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. This approach can lead to the discovery of compounds with improved potency, selectivity, and drug-like characteristics.

AI/ML ApplicationDescriptionImpact on this compound Research
Predictive Modeling Building models to predict activity, ADME, and toxicity.Prioritization of candidates for synthesis, reducing experimental costs.
De Novo Design Generating novel molecular structures with desired properties.Discovery of new this compound derivatives with enhanced efficacy.
Synthesis Planning Designing efficient and sustainable synthetic routes.Acceleration of the synthesis of novel analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for D-1-N-Cbz-nipecotamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates (e.g., nipecotic acid, Cbz-protecting agents). Use orthogonal protection strategies to minimize side reactions. Optimize parameters (solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) to balance yield and purity. Validate reproducibility by repeating synthesis ≥3 times under identical conditions and characterizing intermediates via 1H^1H-NMR and HPLC .

Q. How should researchers characterize the purity and identity of this compound to meet publication standards?

  • Methodological Answer : Combine analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients.
  • Spectroscopy : 1H^1H-NMR (confirm Cbz-group integration at δ 5.1–5.3 ppm) and IR (amide I band ~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ ^+.
  • For novel compounds, include elemental analysis (±0.4% tolerance) .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : Pre-screen solvents (DMSO, PBS, ethanol) using dynamic light scattering (DLS) to detect aggregation. Perform stability studies under assay conditions (e.g., 37°C, pH 7.4) over 24–72 hours, monitoring degradation via LC-MS. Use freshly prepared solutions for in vitro studies to avoid confounding results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a systematic review to identify variables:

  • Experimental Design : Compare cell lines (e.g., HEK293 vs. CHO), assay endpoints (IC50_{50} vs. EC50_{50}), and compound handling protocols.
  • Data Triangulation : Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Statistical Analysis : Apply meta-regression to assess heterogeneity sources (e.g., batch variability, solvent effects) .

Q. What strategies are effective for elucidating the mechanistic role of this compound in modulating neurotransmitter receptors?

  • Methodological Answer : Use a tiered approach:

  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses at GABAA_A or nicotinic receptors.
  • Functional Assays : Patch-clamp electrophysiology to measure ion current modulation.
  • Structural Biology : Co-crystallization trials with purified receptor subunits (e.g., α4β2 nAChR). Cross-validate results with site-directed mutagenesis .

Q. How can researchers design rigorous dose-response studies for this compound while minimizing off-target effects?

  • Methodological Answer :

  • Concentration Range : Span 0.1× to 10× the estimated IC50_{50} (derived from pilot studies).
  • Controls : Include vehicle-only and positive controls (e.g., muscimol for GABAA_A).
  • Selectivity Profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels (Eurofins Cerep).
  • Data Normalization : Express results as % inhibition relative to baseline, using nonlinear regression (GraphPad Prism) .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria to formulate research questions on this compound?

  • Methodological Answer :

  • Feasible : Ensure access to analytical infrastructure (e.g., NMR, HPLC-MS).
  • Interesting : Focus on understudied applications (e.g., neuroprotection in ischemia).
  • Novel : Explore enantioselective synthesis routes or prodrug derivatives.
  • Ethical : Adhere to institutional guidelines for in vivo studies.
  • Relevant : Align with NIH priorities (e.g., neuropathic pain therapeutics) .

Q. What are best practices for reporting negative or inconclusive results in studies involving this compound?

  • Methodological Answer : Disclose all experimental parameters (e.g., lot numbers, storage conditions) in supplementary materials. Use Bayesian statistics to quantify evidence strength for the null hypothesis. Publish in dedicated journals (e.g., Journal of Negative Results) to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.